molecular formula C6H9N3OS B13162421 4-Amino-1-(1,2,3-thiadiazol-4-yl)butan-2-one

4-Amino-1-(1,2,3-thiadiazol-4-yl)butan-2-one

Cat. No.: B13162421
M. Wt: 171.22 g/mol
InChI Key: ACTATBBJJYWICL-UHFFFAOYSA-N
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Description

4-Amino-1-(1,2,3-thiadiazol-4-yl)butan-2-one is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-(1,2,3-thiadiazol-4-yl)butan-2-one typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 1,2,3-thiadiazole derivatives with amino ketones. For example, the reaction of 1,2,3-thiadiazole-4-carboxylic acid with 4-aminobutan-2-one in the presence of a dehydrating agent such as phosphorus oxychloride can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification by recrystallization or chromatography to remove impurities and obtain the final product in a pure form .

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-(1,2,3-thiadiazol-4-yl)butan-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized thiadiazole derivatives, while reduction can produce reduced amino ketones .

Properties

Molecular Formula

C6H9N3OS

Molecular Weight

171.22 g/mol

IUPAC Name

4-amino-1-(thiadiazol-4-yl)butan-2-one

InChI

InChI=1S/C6H9N3OS/c7-2-1-6(10)3-5-4-11-9-8-5/h4H,1-3,7H2

InChI Key

ACTATBBJJYWICL-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=NS1)CC(=O)CCN

Origin of Product

United States

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